2-Hydroxy-N'-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes both hydroxyl and methoxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-hydroxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-hydroxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-hydroxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide exerts its effects varies depending on its application. For instance, as a corrosion inhibitor, it functions through physisorption on the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide include:
4-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: This compound has similar functional groups but differs in the position of the methoxy group.
2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide: This compound features a naphthalene ring instead of a benzene ring, which can influence its chemical properties and applications
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-11-6-7-13(18)10(8-11)9-16-17-15(20)12-4-2-3-5-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9- |
InChI Key |
QFEJLWCLQWGNOQ-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N\NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.